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Compound of Interest

Benzyl (S)-6-hydroxy-1,4-
Compound Name:
diazepane-1-carboxylate

Cat. No.: B14020915

Get Quote

\ J

(S)-Benzyl 6-hydroxy-1,4-diazepane-1-carboxylate[1][2]
[31[4][5][6][7]

Executive Summary

CAS 1932087-42-7 is a high-value chiral heterocycle belonging to the 1,4-diazepane
(homopiperazine) class. It serves as a critical scaffold in the synthesis of pharmaceutical
agents targeting GPCRs, kinases, and proteases. Its structural value lies in its bifunctionality:

* N1-Cbz Protection: Provides orthogonal protection, allowing selective functionalization of the
N4-amine.

¢ C6-Hydroxyl (S-Chirality): Offers a handle for stereoselective substitution or oxidation,
enabling the construction of complex 3D pharmacophores.

This guide provides a comprehensive characterization profile, synthetic logic, and handling
protocols to ensure reproducibility in drug development workflows.

Chemical Identity & Physicochemical Properties
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Parameter Data / Specification

) Benzyl (S)-6-hydroxy-1,4-diazepane-1-
Chemical Name

carboxylate
CAS Number 1932087-42-7
Molecular Formula C13H18N203
Molecular Weight 250.29 g/mol
White to off-white solid or viscous oil (purity
Appearance
dependent)
N Soluble in DMSO, MeOH, DCM; Sparingly
Solubility ]
soluble in Water
Chirality (S)-Enantiomer
pKa (Calculated) ~9.5 (Secondary Amine, N4)
LogP ~1.2 (Estimated)

Retrosynthetic Analysis & Structural Logic

Understanding the synthesis of CAS 1932087-42-7 is crucial for identifying potential impurities
(e.g., the (R)-enantiomer or regioisomers).

Synthetic Pathway Diagram

The following diagram illustrates the logical retrosynthetic disconnection, highlighting the origin
of the chiral center.

Starting Material:
Chiral Epichlorohydrin
or Aspartic Acid Deriv.

- Cyclization
Chiral Pool Synthesis Intermediate: Reductive Amination or SN2 Target: CAS 1932087-42-7
N-Cbz-Diamine Precursor (S)-6-OH-Diazepane

Figure 1: Retrosynthetic Logic for Chiral Diazepane Scaffold
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Figure 1: Retrosynthetic logic showing the derivation of the diazepane core from chiral
precursors.

Expert Insight: The primary impurity in this synthesis is often the regioisomer (5-hydroxy) or the
enantiomer (R-isomer). Chiral HPLC is mandatory for batch release.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Profiling

Note: Diazepanes often exhibit rotameric broadening in NMR at room temperature due to the
restricted rotation of the N-Cbz bond. Spectra should ideally be acquired at elevated
temperature (e.g., 320 K) for peak sharpening.

Predicted *H NMR (400 MHz, DMSO-ds)
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Predicted *C NMR (100 MHz, DMSO-ds)
e Carbonyl (C=0): ~155.0 ppm (Carbamate)

e Aromatic: ~137.0 (ipso), 128.5, 128.0, 127.5 ppm

e Benzylic (Ph-CHz): ~66.5 ppm

e C6 (CH-OH): ~68.0 ppm

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14020915?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

* Ring CH2 (N-adjacent): Four distinct signals between 45.0 — 55.0 ppm (often split due to
rotamers).

B. Mass Spectrometry (LC-MS)

 |onization Mode: ESI (+)

e Parent lon [M+H]*: m/z 251.14 (Calculated)

o Key Fragmentation:
o m/z 91: Tropylium ion (Benzyl group cleavage).
o m/z 233: Loss of -OH (dehydration).

o m/z 117: Loss of Cbz group (deprotection fragment).

Quality Control & Purity Analysis

To validate the integrity of CAS 1932087-42-7, a dual-method approach is required: Reverse
Phase (RP-HPLC) for chemical purity and Chiral HPLC for enantiomeric excess (ee).

Protocol 1: Chemical Purity (RP-HPLC)

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).

Acceptance Criteria: >97% Area.

Protocol 2: Chiral Purity (Chiral HPLC)

o Objective: Quantify the (S)-enantiomer vs. (R)-enantiomer.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

Mobile Phase: Hexane : Isopropanol (80:20) + 0.1% Diethylamine (DEA).

o Note: DEA is critical to suppress peak tailing of the secondary amine.

Flow Rate: 1.0 mL/min.

Acceptance Criteria: >98% ee.

Handling, Stability & Storage
Stability Profile

o Hygroscopicity: The secondary amine and hydroxyl group make this compound moderately
hygroscopic.

o Amine Reactivity: The N4-position is a nucleophilic secondary amine. It will react with
atmospheric CO: to form carbamates if left open.

» Oxidation: The C6-hydroxyl is susceptible to oxidation to the ketone (6-oxo-diazepane) under
harsh conditions.

Storage Protocol

o Temperature: Store at -20°C for long-term; 2-8°C for active use.
o Atmosphere: Store under Argon or Nitrogen atmosphere.

o Container: Amber glass vial with a Teflon-lined cap to prevent moisture ingress.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

o PROTAC Linkers: The diazepane ring provides a rigid yet functionalizable linker, improving
the pharmacokinetic properties (solubility, permeability) of PROTAC degraders compared to
linear alkyl chains.
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» Kinase Inhibitors: Used to mimic the ribose ring of ATP or to project solubilizing groups into
the solvent-exposed region of the kinase pocket.

e Fragment-Based Drug Design (FBDD): The low molecular weight and high polarity make it

PROTAC Linkers
(Rigidification)
Kinase Inhibitors
( Chis dRabaez Hsmubinty Handle))
Peptidomimetics
(Turn Inducer)

Figure 2: Functional Applications in Medicinal Chemistry

an ideal fragment for screening.

Click to download full resolution via product page

Figure 2: Key application areas for the diazepane scaffold.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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